molecular formula C9H17Cl3FN3 B13506727 [2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride

[2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride

Cat. No.: B13506727
M. Wt: 292.6 g/mol
InChI Key: UMOAZTBBCINNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a fluoropyridine ring, which imparts unique chemical properties. The trihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride typically involves multiple steps. One common method starts with 2-aminopyridine as the raw material. The process includes nitrification, amino acetylation, reduction of the nitro group, diazotization, Schiemann reaction, and hydrolysis of the acetyl group . These steps require specific reagents and conditions, such as the use of permanganate for oxidation and Schiemann reaction for fluorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like permanganate.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include permanganate for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, [2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated pyridines on biological systems. Its interactions with enzymes and receptors can provide insights into the development of new pharmaceuticals.

Medicine

In medicine, this compound has potential as a precursor for drug development. Its unique properties may lead to the creation of new therapeutic agents for various diseases.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride involves its interaction with specific molecular targets. The fluoropyridine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride apart is its specific structure, which combines the properties of fluoropyridine with the stability of the trihydrochloride form. This combination enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17Cl3FN3

Molecular Weight

292.6 g/mol

IUPAC Name

1-(5-fluoropyridin-3-yl)-N',N'-dimethylethane-1,2-diamine;trihydrochloride

InChI

InChI=1S/C9H14FN3.3ClH/c1-13(2)6-9(11)7-3-8(10)5-12-4-7;;;/h3-5,9H,6,11H2,1-2H3;3*1H

InChI Key

UMOAZTBBCINNCR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC(=CN=C1)F)N.Cl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.